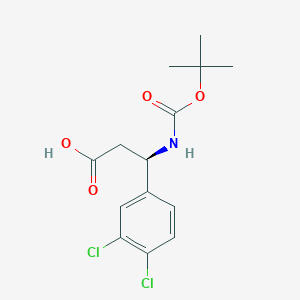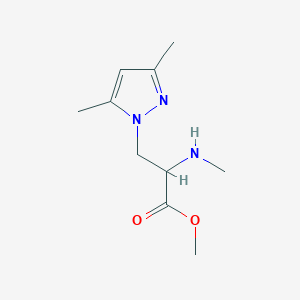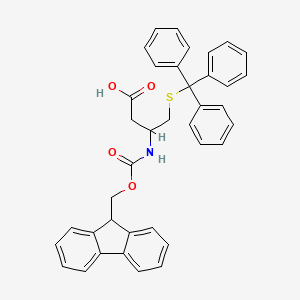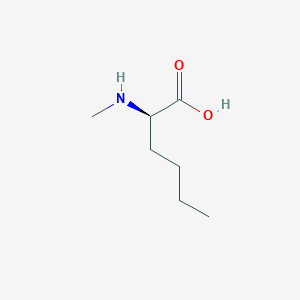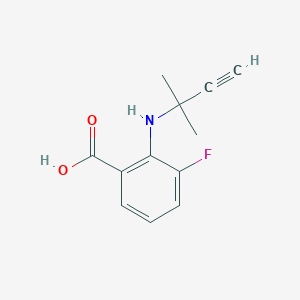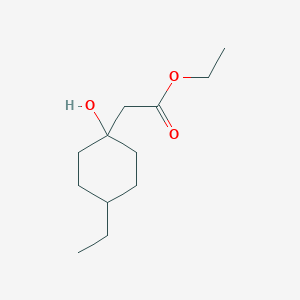
Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate: is an organic compound with the molecular formula C10H17BrO3. It is a brominated ester that finds applications in various fields of chemistry and industry due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate can be synthesized through a multi-step process involving the bromination of ethyl 2,2-diethyl-3-oxobutanoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with automated control systems to monitor and adjust reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product.
化学反応の分析
Types of Reactions:
Substitution Reactions: Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form ethyl 2,2-diethyl-3-oxobutanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Formation of ethyl 2,2-diethyl-3-oxobutanoate derivatives.
Reduction: Ethyl 2,2-diethyl-3-oxobutanoate.
Oxidation: Carboxylic acids or ketones.
科学的研究の応用
Chemistry: Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and bromine substitution. It can also be used as a probe to investigate the mechanisms of enzyme inhibition.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated structure can be modified to create bioactive molecules with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flavors, fragrances, and polymer additives. It is also employed in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of ethyl 4-bromo-2,2-diethyl-3-oxobutanoate involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom in the compound acts as a leaving group, facilitating nucleophilic substitution reactions. The ester functional group can undergo hydrolysis in the presence of water or enzymes, leading to the formation of carboxylic acids and alcohols.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is targeted by nucleophiles, resulting in the formation of substituted products.
Ester Hydrolysis: Enzymes such as esterases can catalyze the hydrolysis of the ester bond, producing carboxylic acids and alcohols.
類似化合物との比較
Ethyl 4-bromo-2-methyl-3-oxobutanoate: Similar in structure but with a methyl group instead of diethyl groups.
Ethyl 4-bromo-3-oxobutanoate: Lacks the diethyl substitution, making it less sterically hindered.
Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate: Contains dimethyl groups instead of diethyl groups, affecting its reactivity and steric properties.
Uniqueness: Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate is unique due to its diethyl substitution, which provides steric hindrance and influences its reactivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.
特性
CAS番号 |
99975-19-6 |
|---|---|
分子式 |
C10H17BrO3 |
分子量 |
265.14 g/mol |
IUPAC名 |
ethyl 4-bromo-2,2-diethyl-3-oxobutanoate |
InChI |
InChI=1S/C10H17BrO3/c1-4-10(5-2,8(12)7-11)9(13)14-6-3/h4-7H2,1-3H3 |
InChIキー |
BJFXKTGXTFNBJY-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C(=O)CBr)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


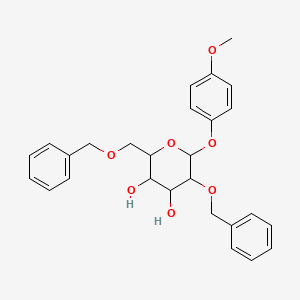

![(3R)-3-(2,5-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13637145.png)

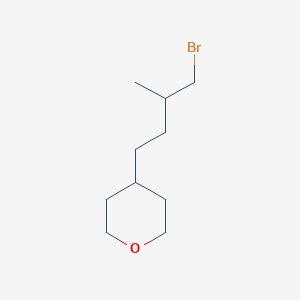

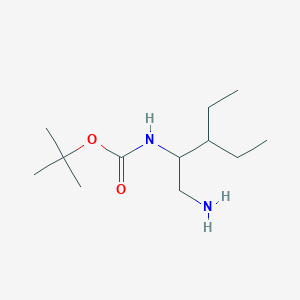
![Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13637170.png)
